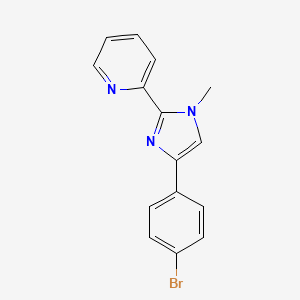![molecular formula C7H8ClN3 B572937 1H-ピロロ[3,2-b]ピリジン-3-アミン二塩酸塩 CAS No. 1257535-39-9](/img/structure/B572937.png)
1H-ピロロ[3,2-b]ピリジン-3-アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which consists of a pyrrolo[3,2-b]pyridine core with an amine group at the 3-position and two hydrochloride groups.
科学的研究の応用
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Similar compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be influenced by various environmental factors. For instance, the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .
Safety and Hazards
将来の方向性
生化学分析
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis . For instance, a compound similar to 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride significantly inhibited the migration and invasion of 4T1 cells . Therefore, it’s plausible that 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given its potential interaction with FGFR1, 2, and 3 , it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
準備方法
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable reagent.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.
Pyrrolo[3,4-b]quinolin-1-one Derivatives: These compounds have a quinoline core and are known for their biological activities.
Pyridine Derivatives: These compounds have a simpler structure but can exhibit similar chemical reactivity and biological activities.
The uniqueness of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride involves the reaction of 2-cyanopyridine with ethyl acrylate, followed by reduction of the resulting product with lithium aluminum hydride and then treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-cyanopyridine", "ethyl acrylate", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to yield 2-ethyl-3-(pyridin-2-yl)acrylonitrile.", "Step 2: The resulting product is then reduced with lithium aluminum hydride in anhydrous ether to yield 2-ethyl-3-(pyridin-2-yl)propan-1-amine.", "Step 3: The final step involves treating the product with hydrochloric acid to yield 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride." ] } | |
CAS番号 |
1257535-39-9 |
分子式 |
C7H8ClN3 |
分子量 |
169.61 g/mol |
IUPAC名 |
1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,8H2;1H |
InChIキー |
PAAWLVLYSKAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl |
正規SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)



![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)


